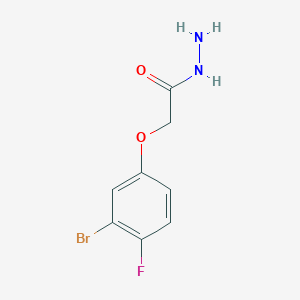

2-(3-Bromo-4-fluorophenoxy)acetohydrazide

Description

2-(3-Bromo-4-fluorophenoxy)acetohydrazide is a halogenated acetohydrazide derivative characterized by a bromo group at position 3 and a fluoro group at position 4 on the phenoxy ring. This compound belongs to a broader class of hydrazides, which are widely explored for their pharmacological and coordination chemistry applications.

Properties

IUPAC Name |

2-(3-bromo-4-fluorophenoxy)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFN2O2/c9-6-3-5(1-2-7(6)10)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJGVVSWXXTHFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)NN)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenoxy)acetohydrazide typically involves the reaction of 3-bromo-4-fluorophenol with chloroacetic acid to form 2-(3-bromo-4-fluorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound. The reaction conditions generally include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenoxy)acetohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The hydrazide group can participate in redox reactions, potentially forming different oxidation states.

Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Oxidation Reactions: Products include oxidized forms of the hydrazide group.

Condensation Reactions: Hydrazones are the major products.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules, allowing chemists to explore new compounds with varied properties.

- Reactivity Studies : It can undergo various chemical reactions such as substitution, oxidation, reduction, and condensation, making it valuable for studying reaction mechanisms.

Biology

- Enzyme Inhibition Studies : Research indicates that 2-(3-Bromo-4-fluorophenoxy)acetohydrazide may inhibit key enzymes involved in cellular processes. For example, it has shown potential as an inhibitor of cyclooxygenase-2 (COX-2), which is significant in anti-inflammatory drug development.

| Study | Target Enzyme | IC50 Value (µM) | Observations |

|---|---|---|---|

| Study A | Cyclooxygenase-2 | 3.8 | Significant anti-inflammatory activity |

| Study B | Protein Kinase A | 5.2 | Moderate inhibition observed |

| Study C | Phosphoinositide 3-kinase | 7.1 | Potential for cancer therapy |

- Anticancer Activity : The compound has been evaluated for its anticancer properties, showing promising results against various cancer cell lines. Its mechanism may involve inducing apoptosis through interactions with DNA and proteins.

Industry

- Agrochemical Development : Due to its chemical properties, it is being investigated for use in developing agrochemicals that are effective against pests while being environmentally friendly.

- Material Science : The compound may serve as a precursor in the synthesis of new materials with specific properties tailored for industrial applications.

Antitumor Activity

A study investigating copper(II) complexes derived from this hydrazide reported significant effectiveness against MDA-MB-231 breast cancer cells. The complexes not only inhibited cell growth but also induced apoptosis through autophagy dysfunction.

Mutagenicity Tests

In vivo experiments using Drosophila melanogaster assessed the mutagenic potential of a copper complex associated with this compound. The results indicated no significant mutagenic or recombinogenic effects, suggesting a favorable safety profile for further development.

Mechanism of Action

The exact mechanism of action of 2-(3-Bromo-4-fluorophenoxy)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, potentially involving enzyme inhibition or modulation of biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Research Findings and Trends

Substituent Position Matters: Bromo at position 3 (vs. Fluoro at position 4 increases electronegativity, possibly improving pharmacokinetic properties (e.g., metabolic stability) compared to chloro analogs .

Hybrid Pharmacophores Enhance Activity :

- Incorporating heterocycles (e.g., benzimidazole, triazole) into acetohydrazides significantly boosts CNS and antimicrobial activities .

Thermal Stability Gaps: Limited thermal studies on simple phenoxy acetohydrazides highlight a research gap compared to triazine-based drugs (e.g., lamotrigine) .

Biological Activity

2-(3-Bromo-4-fluorophenoxy)acetohydrazide is a hydrazide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromo and fluorine substitution on the phenyl ring, which may influence its interaction with biological targets. In this article, we will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by:

- A phenoxy group with bromo and fluorine substituents.

- An acetohydrazide moiety that may contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that hydrazide derivatives, including this compound, exhibit varying degrees of antimicrobial activity. In vitro studies have shown that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 3.91 µg/mL to >1000 µg/mL against various bacterial strains .

Antifungal Activity

The antifungal properties of hydrazones derived from acetohydrazides are also noteworthy. Studies have reported that specific structural modifications can enhance antifungal efficacy. For example, substituents like bromo or chloro groups on the phenyl ring can significantly affect the compound's activity against fungal pathogens .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The MTT assay, commonly used to assess cell viability, has shown promising results indicating potential anticancer activity. For instance, similar hydrazone derivatives have exhibited cytotoxic effects with IC50 values in the micromolar range against various cancer cell lines .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Cell Membrane Disruption : Its lipophilic nature could allow it to integrate into cell membranes, affecting their integrity and function.

- DNA Interaction : Some hydrazone derivatives have been shown to interact with DNA, potentially leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of halogen atoms (bromo and fluoro) on the phenyl ring enhances antimicrobial activity compared to unsubstituted analogs.

- Hydrazone Formation : The formation of hydrazones from ketones or aldehydes significantly influences their reactivity and biological properties .

Comparative Analysis Table

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Hydrazone A | 3.91 | Antifungal |

| Hydrazone B | >1000 | Antifungal |

| Hydrazone C | 0.48 | Anticancer |

Case Studies

- Antimicrobial Efficacy Study : A study assessed various hydrazone derivatives, including those structurally related to this compound, revealing significant antimicrobial properties against multi-drug resistant strains .

- Cytotoxicity Assessment : Research involving the evaluation of cytotoxic effects on human cancer cell lines demonstrated that certain derivatives exhibited lower IC50 values than standard chemotherapeutics, indicating potential for further development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.